molecular formula CH2F2O3S B1595912 Difluoromethanesulphonic acid CAS No. 40856-07-3

Difluoromethanesulphonic acid

Cat. No. B1595912
CAS RN: 40856-07-3
M. Wt: 132.09 g/mol
InChI Key: CGDXUTMWWHKMOE-UHFFFAOYSA-N
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Description

Difluoromethanesulphonic acid (DFMS) is a strong acid that has been widely used in scientific research. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents. DFMS has been found to have a wide range of applications in various fields, including organic synthesis, electrochemistry, and surface science.

Scientific Research Applications

1. Anodic Oxidation and Ester Synthesis

Difluoromethanesulphonic acid plays a role in the anodic oxidation of iodoperfluoroalkanes to produce perfluorinated sulphonic esters and fluorosulphates. These compounds are important in the synthesis of perfluorinated carboxylic compounds, which have varied industrial applications (Germain & Commeyras, 1981).

2. Fuel Cell Membrane Development

Polysulfones functionalized with benzoyl(difluoromethylenephosphonic acid) side chains, developed using difluoromethanesulphonic acid derivatives, have been researched for their potential in proton-conducting fuel-cell membranes. These membranes show promising conductivity and stability at high temperatures (Lafitte & Jannasch, 2007).

3. Catalysis in Organic Reactions

Difluoromethanesulphonic acid has been compared to sulphuric acid for its effectiveness in carboxylation reactions involving olefins, alcohols, and esters. It has shown superior performance due to its high acidity and solubility for carbon monoxide, making it valuable in organic synthesis (Booth & El-Fekky, 1979).

4. Application in Polymer Synthesis

The acid is utilized in the synthesis of high molecular weight aromatic polyetherketones. Its strong acid properties facilitate rapid polycondensation of aromatic dicarboxylic acids with aromatic diethers, an important process in polymer chemistry (Colquhoun & Lewis, 1988).

5. Electrochemical Applications

In electrochemistry, the acid functions are determined using differential pulse polarography. This property is crucial for understanding the electrochemical behavior of various compounds (Cox, Krull, Thompson, & Yates, 1979).

properties

IUPAC Name

difluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDXUTMWWHKMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193830
Record name Difluoromethanesulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethanesulphonic acid

CAS RN

40856-07-3
Record name 1,1-Difluoromethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40856-07-3
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Record name Difluoromethanesulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD Compton - 2022 - search.proquest.com
… inert in conditions that allow for other chemicals to be biodegraded, such as the recalcitrance of PFOS in an environment that can utilize the sulfur in difluoromethanesulphonic acid for …
Number of citations: 2 search.proquest.com

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